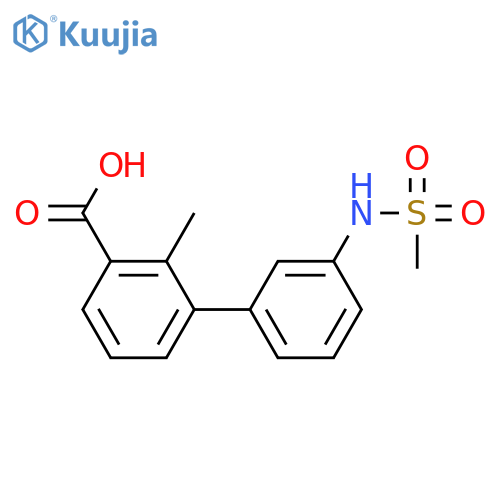

Cas no 1261968-52-8 (2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid)

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- MFCD18322707

- 2-METHYL-3-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID

- DTXSID90692059

- 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%

- 1261968-52-8

- 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-3-carboxylic acid

- 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid

-

- MDL: MFCD18322707

- インチ: InChI=1S/C15H15NO4S/c1-10-13(7-4-8-14(10)15(17)18)11-5-3-6-12(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)

- InChIKey: ZFXRCFKRTMRUIV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 305.07217913Da

- どういたいしつりょう: 305.07217913Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 91.9Ų

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329984-5 g |

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |

1261968-52-8 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB329984-5g |

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |

1261968-52-8 | 95% | 5g |

€1159.00 | 2024-06-08 |

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acidに関する追加情報

Comprehensive Overview of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8)

2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure featuring a methylsulfonylamino group and a benzoic acid moiety, is widely studied for its potential applications in drug development and material science. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and biological activities, making it a subject of ongoing scientific exploration.

The molecular formula of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid reflects its complex yet intriguing architecture. The presence of both a methyl group and a sulfonamide functionality contributes to its distinct chemical behavior, such as solubility in polar organic solvents and stability under various conditions. These properties are critical for its potential use in medicinal chemistry, where it may serve as a building block for novel therapeutic agents. Recent trends in pharmaceutical research highlight the growing demand for sulfonamide derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.

One of the most frequently asked questions about 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid revolves around its synthesis pathway. The compound is typically prepared through multi-step organic reactions, starting from readily available precursors like 3-aminobenzoic acid and methylsulfonyl chloride. Optimizing the yield and purity of this compound is a key focus for chemists, as it directly impacts its applicability in downstream processes. Additionally, the compound's spectroscopic data (e.g., NMR, IR, and mass spectrometry) are often sought after for quality control and structural verification purposes.

In terms of applications, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid has shown promise in the development of small-molecule inhibitors targeting specific enzymes or receptors. Its structural features make it a candidate for modulating protein-protein interactions, a hot topic in modern drug discovery. Furthermore, its potential role in cancer research has been explored, with studies investigating its ability to interfere with signaling pathways involved in cell proliferation. These applications align with the increasing interest in targeted therapies and personalized medicine, which dominate current biomedical discussions.

The market dynamics surrounding 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid are also noteworthy. As a high-value intermediate, its demand is driven by pharmaceutical companies and research institutions engaged in drug discovery and chemical biology. Suppliers and manufacturers often highlight its availability in various quantities, ranging from milligrams for laboratory-scale experiments to kilograms for industrial applications. Pricing trends and supply chain stability are common concerns for buyers, reflecting the compound's niche yet critical role in scientific advancements.

From a safety and regulatory perspective, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid is generally handled under standard laboratory protocols. While it is not classified as a hazardous material, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers are advised to consult material safety data sheets (MSDS) for detailed handling instructions, a practice emphasized in academic and industrial settings alike.

In conclusion, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) represents a versatile and valuable compound in contemporary chemistry and pharmacology. Its unique structure, coupled with its potential applications in drug development and biomedical research, ensures its continued relevance in scientific discourse. As interest in sulfonamide-based compounds and targeted therapies grows, this compound is poised to remain a focal point for innovation and discovery.

1261968-52-8 (2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid) 関連製品

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)

- 5766-86-9(ethyl 2-(aminooxy)propanoate)

- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)